AC-264613 -

AC-264613

Catalog Number: EVT-1660603
CAS Number:
Molecular Formula: C19H18BrN3O2
Molecular Weight: 400.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AC-264613 is a small molecule identified as a potent agonist of the protease-activated receptor 2. This compound plays a significant role in various biological processes, particularly in inflammation and cancer signaling pathways. As a member of the G protein-coupled receptor family, AC-264613 has been studied for its ability to activate protease-activated receptor 2, leading to downstream signaling effects.

Source

AC-264613 was developed by Arcadia Pharmaceuticals and is characterized as the first selective agonist for protease-activated receptor 2. Its development involved various assays to evaluate its potency and efficacy in cellular systems, including cellular proliferation assays and calcium mobilization assays .

Classification

AC-264613 is classified as a small-molecule drug and specifically falls under the category of agonists for G protein-coupled receptors, with a focus on protease-activated receptor 2. Its chemical structure is defined by its specific substitutions that enhance its activity and selectivity towards this receptor.

Synthesis Analysis

Methods

The synthesis of AC-264613 involves solid-phase peptide synthesis techniques, utilizing standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the construction of complex peptide sequences while ensuring high purity levels.

Technical Details

  1. Solid-Phase Synthesis: The compound is synthesized on a solid support using Rink amide resin. The process includes multiple steps of deprotection and coupling, followed by purification through reversed-phase high-performance liquid chromatography (HPLC) to achieve over 95% purity.
  2. Characterization: The synthesized compound is characterized using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm the molecular weight and structural integrity of AC-264613 .
Molecular Structure Analysis

Structure

The molecular structure of AC-264613 features specific functional groups that contribute to its activity as an agonist. The presence of bromine at the meta position on the aromatic ring has been identified as critical for its potency .

Data

  • Molecular Formula: C₁₈H₁₈BrN₃O
  • Molecular Weight: 368.26 g/mol
  • CAS Number: 1051487-82-1
Chemical Reactions Analysis

Reactions

AC-264613 undergoes various chemical reactions primarily related to its interaction with protease-activated receptor 2. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as calcium mobilization and phosphatidylinositol hydrolysis.

Technical Details

  1. Activation Mechanism: The binding of AC-264613 to protease-activated receptor 2 induces conformational changes in the receptor, facilitating G protein coupling and subsequent signal transduction.
  2. Assays: Various assays have been employed to measure the efficacy of AC-264613, including calcium release assays which demonstrate its ability to mobilize intracellular calcium upon receptor activation .
Mechanism of Action

Process

The mechanism of action for AC-264613 involves its binding to protease-activated receptor 2, leading to the activation of G proteins that initiate downstream signaling cascades. This process includes:

  1. G Protein Activation: Upon binding, AC-264613 activates G proteins that propagate signals through second messengers.
  2. Cellular Responses: The activation results in various cellular responses such as increased intracellular calcium levels and modulation of gene expression related to inflammation and cancer .

Data

Studies have shown that AC-264613 can significantly influence the expression levels of key proteins involved in inflammatory responses, such as interferon regulatory factor 5 and p53 in macrophages .

Physical and Chemical Properties Analysis

Physical Properties

AC-264613 is a solid at room temperature with good solubility in organic solvents commonly used in laboratory settings.

Chemical Properties

  1. Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  2. Reactivity: AC-264613 exhibits reactivity typical of small-molecule agonists, particularly in its interactions with biological membranes and proteins.
Applications

Scientific Uses

AC-264613 has potential applications in:

  1. Pharmacological Research: It serves as a valuable tool for studying the role of protease-activated receptor 2 in various biological processes.
  2. Therapeutic Development: Given its agonistic properties, AC-264613 may be explored for therapeutic interventions targeting inflammation-related diseases and cancer therapies .
  3. Cell Signaling Studies: Researchers utilize this compound to elucidate signaling pathways mediated by protease-activated receptors, contributing to a better understanding of their roles in health and disease.
Introduction to Protease-Activated Receptor 2 (PAR2) and AC-264613

Protease-activated receptor 2 (PAR2), a G-protein-coupled receptor (GPCR), is activated through proteolytic cleavage of its N-terminus by serine proteases (e.g., trypsin), revealing a tethered ligand that triggers intracellular signaling. PAR2 regulates diverse physiological processes, including inflammation, pain, tissue repair, and immune responses [1] [4]. Its involvement in chronic diseases—such as rheumatoid arthritis, inflammatory bowel disease, and neuropsychiatric disorders—makes it a compelling therapeutic target [1] [2]. AC-264613, a novel small-molecule PAR2 agonist, emerged to overcome limitations of peptide-based PAR2 modulators. With high selectivity, blood-brain barrier (BBB) permeability, and robust efficacy in preclinical models, AC-264613 enables precise investigation of PAR2's therapeutic potential [3] [7] [9].

PAR2 as a Therapeutic Target in Neuropsychiatric and Inflammatory Disorders

PAR2 activation exhibits context-dependent duality: In immune cells, it exacerbates inflammation, whereas in damaged tissues, it promotes repair [10]. This bifurcation underpins its roles in autoimmune and neuropsychiatric diseases.

Inflammatory and Autoimmune Disorders

  • Rheumatoid Arthritis (RA):PAR2 expression increases in synovial tissues of RA patients, correlating with synovial thickness and monocyte infiltration. PAR2 activation induces pro-inflammatory cytokines (e.g., IL-6) and matrix metalloproteinases (MMPs), driving joint destruction. Genetic deletion or inhibition of PAR2 in mice reduces arthritis severity by >4-fold [1] [10].
  • Chemotherapy-Induced Peripheral Neuropathy (CIPN):Paclitaxel activates PAR2 in sensory neurons, triggering mechanical allodynia and satellite glial cell activation. PAR2-knockout mice show reduced pain behaviors and preserved intra-epidermal nerve fiber density [6].
  • Autoimmune Hepatitis and Diabetes:In immune-mediated hepatitis, PAR2 deletion protects against inflammation. Conversely, in pancreatic β-cells, PAR2 activation mitigates autoimmune destruction by promoting tissue repair [10].

Table 1: PAR2 in Inflammatory and Autoimmune Diseases

DiseaseRole of PAR2Key Evidence
Rheumatoid ArthritisPro-inflammatory cytokine release, joint erosion↑ PAR2 in synovium; PAR2-KO mice show reduced edema [1] [10]
CIPNPain signaling, neuronal damagePAR2 antagonism reverses paclitaxel-induced allodynia [6]
Type 1 Diabetesβ-cell protection from immune attackβ-cell-specific PAR2 deletion exacerbates islet damage [10]

Neuropsychiatric Disorders

  • Major Depressive Disorder (MDD):PAR2 activation induces depression-like behaviors (e.g., reduced sucrose preference, locomotor activity) in mice. This correlates with elevated serum IL-6 and altered brain cytokine expression, mimicking inflammation in MDD patients [2].
  • Neuroprotection:AC-264613 reduces kainate-induced excitotoxicity in hippocampal neurons independently of Gq-Ca²⁺ signaling. This neuroprotection involves PAR2 internalization and β-arrestin recruitment [4].

Table 2: PAR2 in Neuropsychiatric and CNS Disorders

DisorderRole of PAR2Key Evidence
DepressionInflammation-mediated behavioral changesAC-264613 ↑ serum IL-6, ↓ sucrose preference [2]
NeurodegenerationNeuroprotection against excitotoxicityAC-264613 ↓ kainate-induced neuron death [4]

Discovery and Development of AC-264613 as a Selective PAR2 Agonist

Medicinal Chemistry and Design

AC-264613 ((±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrrolidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide) was developed to overcome limitations of peptide-based PAR2 agonists (e.g., SLIGRL-NH₂), which exhibit poor bioavailability, enzymatic instability, and low BBB penetration [8]. Key optimizations included:

  • A small-molecule scaffold replacing peptide backbones.
  • Introduction of a 3-bromophenyl hydrazide group to enhance binding pocket interactions [3] [9].

Pharmacological Profile

  • Potency and Selectivity:AC-264613 activates PAR2 with pEC₅₀ = 7.5 (calcium mobilization) and no activity at PAR1, PAR3, PAR4, or 30+ other nociception/inflammation-related receptors [3] [7].
  • Functional Effects:Stimulates phosphatidylinositol (PI) hydrolysis (pEC₅₀ = 6.9), cellular proliferation (pEC₅₀ = 7.5), and β-arrestin recruitment [3] [8].
  • BBB Penetrance:LC-MS/MS confirms brain uptake after intraperitoneal injection, enabling CNS studies [2] [4].

Table 3: Pharmacological Properties of AC-264613

ParameterValueAssay System
PAR2 Agonism (pEC₅₀)7.5Calcium mobilization in HEK293 cells [7]
Selectivity>30 receptors tested (no activity)Broad GPCR screening [3]
Solubility100 mM in DMSOChemical stability testing [7]
Molecular Weight400.27 g/molHPLC-validated synthesis [3]

Structural Insights and Binding Mechanism

Docking studies using PAR2 crystal structures reveal that AC-264613 occupies a lipophilic pocket near extracellular loop 2 (ECL2), engaging residues Phe²⁴⁰ and Leu⁶⁹. Unlike peptide agonists, its binding is minimally affected by ECL2 charge-swap mutations (e.g., E232A), but potentiated by the F240S polymorphic variant [9].

Rationale for Investigating AC-264613 in Preclinical Models of Disease

Mechanistic Advantages for Disease Modulation

  • Neuropsychiatric Disorders:AC-264613’s BBB permeability allows direct probing of PAR2’s role in neuroinflammation. Its induction of depression-like behaviors and cytokine changes provides a tool to study immune-metabolic axis dysregulation in MDD [2] [4].
  • Autoimmune and Inflammatory Diseases:PAR2’s duality in immune cells (pro-inflammatory) versus tissues (pro-repair) necessitates cell-type-specific modulation. AC-264613’s efficacy in reducing cytokine production (e.g., IL-12p40 in macrophages) supports its use in Th1-mediated disorders [5] [10].
  • Neuroprotection:The compound’s ability to suppress excitotoxicity independent of Ca²⁺ flux highlights its potential in stroke or neurodegenerative diseases [4].

Preclinical Evidence

  • Inflammatory Pain:Reverses mechanical allodynia in paclitaxel-treated mice via PAR2 blockade in sensory neurons [6].
  • Immunomodulation:Suppresses IRF5 and IL-12p40 in LPS-stimulated macrophages via p53/β-arrestin-2 pathways, attenuating pro-inflammatory responses [5].
  • Neuroprotection:Reduces kainate-induced neuronal death in hippocampal slices by 40–60% even when administered post-insult [4].

Table 4: Key Preclinical Findings with AC-264613

Disease ModelOutcomeProposed Mechanism
LPS-induced depression↓ Sucrose preference, ↑ IL-6Peripheral cytokine-brain signaling [2]
Kainate excitotoxicity↓ Neuron death by 40-60%PAR2 internalization/β-arrestin bias [4]
Macrophage activation↓ IL-12p40 via p53/β-arrestin-2IRF5 suppression [5]

Properties

Product Name

AC-264613

IUPAC Name

(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m0/s1

InChI Key

RQKXQCSEZPQBNZ-QSBCOWLBSA-N

Canonical SMILES

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br

Isomeric SMILES

C/C(=N\NC(=O)[C@H]1[C@@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.